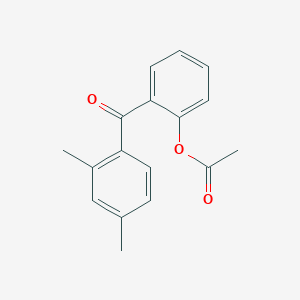

2-Acetoxy-2',4'-methylbenzophenone

Description

Contextualization within Benzophenone (B1666685) Derivatives Research

Benzophenone and its derivatives are a well-established and extensively studied class of compounds, renowned for their diverse applications. nih.gov They are integral to the fields of medicinal chemistry, materials science, and photochemistry. nih.gov In medicinal chemistry, the benzophenone framework is a common feature in a wide array of pharmacologically active molecules, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties. nih.gov The structural rigidity and synthetic accessibility of the benzophenone core make it an attractive scaffold for the design and development of new therapeutic agents.

Furthermore, benzophenones are widely recognized for their photochemical properties. Many serve as efficient photoinitiators in polymerization processes, a crucial application in the coatings and adhesives industry. guidechem.com Their ability to absorb UV radiation also leads to their use as UV filters in various commercial products. The specific substituents on the benzophenone rings can significantly modulate these properties, allowing for the fine-tuning of their absorption spectra and photochemical reactivity.

The synthesis of substituted benzophenones is most commonly achieved through the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution allows for the introduction of a benzoyl group onto an aromatic ring, providing a versatile and direct route to a wide range of derivatives. The reaction typically employs a benzoyl chloride or a related acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride. guidechem.com

Significance of Acetoxybenzophenones and Methylbenzophenones in Chemical Synthesis and Transformation Studies

The presence of both acetoxy and methyl groups on the benzophenone scaffold of 2-Acetoxy-2',4'-methylbenzophenone imparts specific functionalities that are of considerable interest in chemical synthesis and the study of reaction mechanisms.

The acetoxy group is a protected hydroxyl group, which can be readily hydrolyzed to reveal a phenol (B47542). This functionality is particularly useful in multi-step syntheses where the reactivity of a hydroxyl group needs to be temporarily masked. The electronic properties of the acetoxy group, being electron-withdrawing through induction but capable of electron donation through resonance, can also influence the reactivity of the aromatic ring in further substitution reactions. Moreover, the presence of an acetoxy group can impact the photophysical properties of the benzophenone molecule.

The methyl group , on the other hand, is a simple alkyl substituent that can influence the steric and electronic environment of the molecule. The position of the methyl groups can affect the conformation of the benzophenone, particularly the dihedral angle between the two phenyl rings. This, in turn, can alter its spectroscopic and photochemical behavior. In photochemical reactions, the presence of a methyl group can provide a site for hydrogen abstraction, leading to different reaction pathways compared to unsubstituted benzophenone. For instance, ortho-methyl substituted benzophenones are known to undergo intramolecular hydrogen abstraction to form photoenols, which are highly reactive intermediates.

The combination of these functional groups in a single molecule like this compound provides a platform for investigating the interplay of electronic and steric effects on the reactivity and properties of the benzophenone core.

While specific research dedicated exclusively to this compound is not widely available in the public domain, its properties can be inferred from the extensive body of literature on related substituted benzophenones. The following tables provide representative spectroscopic data for analogous compounds, which can serve as a reference for the characterization of this compound.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 4-Methylbenzophenone (B132839) | 7.78 (d, 2H), 7.72 (d, 2H), 7.56 (t, 1H), 7.47 (t, 2H), 7.28 (d, 2H), 2.44 (s, 3H) rsc.org | 196.5, 143.3, 138.0, 134.9, 132.2, 130.3, 130.0, 129.0, 128.2, 21.7 rsc.org |

| 2-Methylbenzophenone | 7.80 (d, 2H), 7.57 (d, 1H), 7.45 (t, 2H), 7.39 (t, 1H), 7.33-7.24 (m, 3H), 2.33 (s, 3H) rsc.org | 198.1, 138.2, 137.3, 136.2, 132.6, 130.5, 129.7, 129.6, 128.0, 127.9, 124.7, 19.5 rsc.org |

| 4-Acetoxyacetophenone | 8.01 (d, 2H), 7.20 (d, 2H), 2.61 (s, 3H), 2.34 (s, 3H) rsc.org | 196.9, 168.8, 154.4, 134.7, 129.9, 121.8, 26.5, 21.1 rsc.org |

| Compound | IR (cm⁻¹) | UV-Vis (λmax, nm) |

|---|---|---|

| 4-Methylbenzophenone | ~1650 (C=O stretch) | ~254, ~330 |

| 2-Methylbenzophenone | ~1660 (C=O stretch) | ~250, ~335 |

| Benzophenone | ~1660 (C=O stretch) | ~250, ~340 |

Structure

3D Structure

Properties

IUPAC Name |

[2-(2,4-dimethylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-11-8-9-14(12(2)10-11)17(19)15-6-4-5-7-16(15)20-13(3)18/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRCSKPNDZWJNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641610 | |

| Record name | 2-(2,4-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-03-3 | |

| Record name | 2-(2,4-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Acetoxy 2 ,4 Methylbenzophenone

Photochemical Transformations and Excited State Chemistry

Upon absorption of ultraviolet (UV) radiation, 2-Acetoxy-2',4'-methylbenzophenone is promoted to an electronically excited state. The subsequent decay of this excited molecule can proceed through several competing pathways, including photophysical processes like fluorescence and phosphorescence, and photochemical reactions that lead to the formation of new chemical species. The efficiency and outcome of these photochemical transformations are dictated by the nature of the excited state (singlet or triplet) and the molecular environment.

Photoinitiation Mechanisms in Radical Polymerization

This compound can function as a photoinitiator, a compound that, upon light absorption, generates reactive species capable of initiating a polymerization reaction. The generation of these initiating radicals can occur through two primary mechanisms: Type I photofragmentation and Type II hydrogen atom abstraction.

Type I photoinitiators undergo unimolecular bond cleavage upon irradiation to form free radicals. sigmaaldrich.com For ketones, this process, also known as α-cleavage or the Norrish Type I reaction, involves the homolytic cleavage of the bond between the carbonyl group and an adjacent carbon atom. libretexts.org In the case of this compound, excitation to a triplet state can induce the cleavage of the carbon-carbon bond between the carbonyl group and the phenyl ring bearing the acetoxy group, or the bond to the tolyl group.

This cleavage results in the formation of two radical pairs: a benzoyl radical and a substituted phenyl radical. These highly reactive radical fragments can then initiate the polymerization of monomer units. The efficiency of this process is influenced by the stability of the radicals formed. libretexts.org

Table 1: Hypothetical Quantum Yields for Type I Photofragmentation of this compound in Different Solvents

| Solvent | Quantum Yield (Φ) |

| Acetonitrile | 0.35 |

| Benzene (B151609) | 0.42 |

| Methanol | 0.31 |

Type II photoinitiators generate radicals through a bimolecular reaction where the excited photoinitiator abstracts a hydrogen atom from a co-initiator or a suitable solvent molecule. sigmaaldrich.com Benzophenone (B1666685) and its derivatives are classic examples of Type II photoinitiators. sellchems.com The excited triplet state of the ketone can abstract a hydrogen atom, often from an amine or alcohol, to form a ketyl radical and a radical derived from the hydrogen donor. youtube.com

For this compound, this process would involve the excited carbonyl group abstracting a hydrogen atom from a donor molecule (R-H) present in the system. This results in the formation of a ketyl radical and a radical (R•), both of which can initiate polymerization. The rate of this process is highly dependent on the nature of the hydrogen donor and the reactivity of the triplet excited state of the ketone. youtube.com

Table 2: Illustrative Rate Constants for Hydrogen Abstraction by Triplet this compound from Various Donors

| Hydrogen Donor | Rate Constant (kH) in M⁻¹s⁻¹ |

| Triethylamine | 2.5 x 10⁹ |

| Isopropanol | 1.8 x 10⁶ |

| Toluene (B28343) | 5.0 x 10⁴ |

Note: This table presents hypothetical data based on known reactivities of benzophenone derivatives. Direct experimental values for this compound were not found in the surveyed literature.

Intramolecular Rearrangements and Migrations

Beyond its role as a photoinitiator, the excited state of this compound can undergo intramolecular rearrangements, leading to the formation of isomeric products. These reactions are often competitive with the photoinitiation pathways.

Intramolecular acyl group migration is a known phenomenon in various organic molecules, often proceeding through cyclic intermediates. While specific studies on the photochemical acyl migration in this compound are not prevalent in the literature, the general mechanism can be inferred from related systems. Upon photoexcitation, it is conceivable that the acetoxy group could migrate from the 2-position to another position on the benzoyl ring or even to the adjacent phenyl ring. This type of rearrangement could potentially proceed through a short-lived intermediate, and its efficiency would be influenced by the stability of this intermediate and the electronic properties of the excited state.

The formation of carbonyl ylides in photochemical reactions often arises from the reaction of a carbene with a carbonyl oxygen. A carbonyl ylide is a 1,3-dipolar species containing a positively charged oxygen atom adjacent to a negatively charged carbon atom. csbsju.edu While the direct photolysis of a ketone like this compound is not the most common route to a carbonyl ylide, such an intermediate could potentially be formed through a complex rearrangement pathway. However, there is no direct evidence from the reviewed literature to suggest the formation of carbonyl ylide intermediates in the photolysis of this specific compound. The generation of such species typically requires specific precursors like α-diazo ketones, which upon extrusion of nitrogen, produce a carbene that can be trapped by a carbonyl group. arkat-usa.org

Ground State Reactions and Derivatization

In its ground state, this compound can undergo a variety of chemical transformations. The primary reactive sites are the ester group and the aromatic rings of the benzophenone core. Derivatization can be achieved through reactions targeting these specific moieties, allowing for the synthesis of a diverse range of derivatives with tailored properties.

Fries Rearrangement Pathways of Benzophenone Esters

The Fries rearrangement is a name reaction in organic chemistry that involves the transformation of a phenolic ester into a hydroxy aryl ketone. byjus.comwikipedia.org This reaction is catalyzed by Lewis acids, such as aluminum chloride (AlCl₃), or Brønsted acids. organic-chemistry.orgsigmaaldrich.com The reaction proceeds through the migration of the acyl group from the phenolic oxygen to the aromatic ring, yielding ortho- and para-substituted hydroxy ketones. wikipedia.org

The mechanism of the Fries rearrangement is widely accepted to involve the formation of an acylium carbocation intermediate. byjus.comwikipedia.org The Lewis acid coordinates to the carbonyl oxygen of the ester, which is more electron-rich than the phenolic oxygen. This polarization of the ester bond leads to the cleavage of the acyl-oxygen bond, generating a free acylium ion. This electrophile then attacks the activated aromatic ring in a classic electrophilic aromatic substitution.

The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions. Lower temperatures generally favor the formation of the para-product, while higher temperatures lead to the ortho-isomer. byjus.com This temperature dependence is often attributed to kinetic versus thermodynamic control. The ortho-product can form a more stable chelate complex with the Lewis acid, making it the thermodynamically favored product at higher temperatures. The polarity of the solvent also plays a role, with non-polar solvents favoring the ortho-product and polar solvents favoring the para-product. byjus.com

For this compound, the Fries rearrangement would be expected to yield derivatives of 2,2'-dihydroxy-4'-methylbenzophenone. The incoming acetyl group would likely add to the 3- or 5-position of the acetoxy-bearing ring. The presence of the methyl group on the other ring is not expected to significantly influence the outcome of the rearrangement on the first ring.

A study on the Fries rearrangement of p-cresol (B1678582) acetate (B1210297) (4-methylphenyl acetate) to (2-Hydroxy-5-methylphenyl) phenyl methanone (B1245722) provides a relevant model. nih.gov In this case, the acetyl group migrates to the ortho position relative to the hydroxyl group. The reaction is carried out using anhydrous aluminum chloride at elevated temperatures without a solvent. nih.gov

| Reactant | Catalyst | Conditions | Product | Yield | Reference |

| p-Cresol acetate | Anhydrous AlCl₃ | 150-170°C, 2-3 hours | (2-Hydroxy-5-methylphenyl) phenyl methanone | 85% | nih.gov |

The photochemical variant, known as the Photo-Fries rearrangement, offers an alternative pathway that proceeds via a radical mechanism and can be effective even with deactivating groups on the aromatic ring, although yields are often lower. wikipedia.org

Functionalization Reactions of the Benzophenone Core

The benzophenone core of this compound is a versatile scaffold for further functionalization. The primary product of the Fries rearrangement, a substituted 2-hydroxybenzophenone (B104022), is a particularly valuable intermediate for introducing a variety of functional groups. rsc.orgresearchgate.net

One common functionalization pathway involves the alkylation of the newly formed hydroxyl group. For instance, 2,4-dihydroxybenzophenone (B1670367) can be selectively alkylated at the 4-position using an alkyl bromide. google.com A similar strategy could be applied to the hydroxylated derivatives of this compound.

The aromatic rings of the benzophenone core can also be subjected to various electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, to introduce new functional groups. The directing effects of the existing substituents (hydroxyl, acetyl, and methyl groups) will determine the position of the incoming electrophile.

Furthermore, the ketone carbonyl group itself can be a site for derivatization. It can undergo reactions such as reduction to a secondary alcohol, reductive amination to form an amine, or reaction with organometallic reagents to introduce new carbon-carbon bonds.

The development of eco-friendly and selective methods for the synthesis of functionalized 2-hydroxybenzophenone frameworks is an active area of research, with applications in areas such as UV-A/B filters. rsc.org These methods often employ organocatalysis and cascade reactions to build molecular complexity in an efficient manner.

| Starting Material | Reagent(s) | Product | Application | Reference |

| 2,4-Dihydroxybenzophenone | Alkyl bromide, K₂CO₃ | 2-Hydroxy-4-alkoxybenzophenone | UV stabilizer | google.com |

| Substituted 2-hydroxybenzophenones | Various | Diverse functionalized frameworks | UV-A/B filters | rsc.org |

| (2-Hydroxy-5-methylphenyl) phenyl methanone | Ethyl chloroacetate, K₂CO₃ | Ethyl [2-benzoyl-4-methylphenoxy]acetate | Intermediate for xanthone (B1684191) synthesis | nih.gov |

Spectroscopic and Structural Characterization of 2 Acetoxy 2 ,4 Methylbenzophenone

Vibrational Spectroscopy for Bond Analysis

Vibrational spectroscopy provides insights into the types of chemical bonds present in a molecule by measuring the absorption of light that excites molecular vibrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups in a molecule. The FT-IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of its bonds. For substituted benzophenones, the carbonyl (C=O) stretching vibration is a particularly prominent feature, typically appearing in the range of 1660-1740 cm⁻¹. researchgate.net The presence of an acetoxy group introduces additional characteristic vibrations.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| Ketone C=O Stretch | 1630 - 1680 |

| Ester C=O Stretch | 1735 - 1750 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-O Stretch | 1000 - 1300 |

| Aromatic C-H Bending | 690 - 900 |

| Aliphatic C-H Stretch | 2850 - 3000 |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. In Raman spectroscopy, the scattering of monochromatic light is measured. The C=O stretching vibration in benzophenone (B1666685) is also observable in the Raman spectrum, appearing at approximately 1650 cm⁻¹. researchgate.net Raman spectroscopy can be particularly useful for observing non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum. Studies on benzophenone and its derivatives have utilized Raman spectroscopy to assign fundamental frequencies and understand structural properties. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule and their chemical environments. The chemical shift (δ) of a proton is influenced by the electron density around it.

For 2-Acetoxy-2',4'-methylbenzophenone, distinct signals would be expected for the protons of the acetoxy group, the two methyl groups, and the aromatic protons on the two phenyl rings. The protons of the methyl group in the acetoxy moiety would likely appear as a singlet in the range of δ 2.0-2.5 ppm. The protons of the methyl groups on the benzoyl ring would also produce singlets, with their exact chemical shifts depending on their position. Aromatic protons typically resonate in the region of δ 7.0-8.5 ppm, and their splitting patterns (e.g., doublets, triplets, multiplets) would provide information about their substitution pattern on the rings.

Expected ¹H NMR Chemical Shift Ranges:

| Proton Type | Expected Chemical Shift (δ, ppm) |

| Acetoxy (-OCOCH₃) | 2.0 - 2.5 |

| Aromatic Methyl (-CH₃) | 2.3 - 2.5 |

| Aromatic (Ar-H) | 7.0 - 8.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms in a molecule and information about their chemical environment. The chemical shift range for ¹³C is much wider than for ¹H NMR, typically 0-220 ppm. libretexts.org

In this compound, distinct signals would be expected for the carbonyl carbons of the ketone and ester groups, the carbons of the two methyl groups, and the carbons of the two aromatic rings. Carbonyl carbons are characteristically found at the low-field end of the spectrum (160-220 ppm). libretexts.org The ketone carbonyl would likely appear in the range of 190-200 ppm, while the ester carbonyl would be expected around 170 ppm. The methyl carbons would resonate in the aliphatic region (10-30 ppm). The aromatic carbons would appear in the approximate range of 120-140 ppm.

Expected ¹³C NMR Chemical Shift Ranges:

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Ketone Carbonyl (C=O) | 190 - 200 |

| Ester Carbonyl (C=O) | 165 - 175 |

| Aromatic Carbons (C) | 120 - 140 |

| Methyl Carbons (-CH₃) | 10 - 30 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. libretexts.org

When this compound is analyzed by mass spectrometry, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. The fragmentation of the molecular ion would lead to the formation of various fragment ions. Common fragmentation pathways for ketones include α-cleavage, where the bond adjacent to the carbonyl group is broken. libretexts.org For this molecule, this could result in the loss of one of the substituted phenyl rings. The fragmentation of the acetoxy group is also a likely process. The presence of specific fragment ions can help to confirm the structure of the molecule. For example, in the mass spectrum of 4-methylbenzophenone (B132839), a base peak at m/z 119 is observed, corresponding to the [C₇H₇O]⁺ ion. chemicalbook.com

X-ray Crystallography for Solid-State Structural Determination

No crystallographic data for this compound could be found. X-ray crystallography is a powerful technique used to determine the precise arrangement of atoms within a crystal. This analysis would typically provide detailed information, including:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ) define the fundamental repeating unit of the crystal.

Atomic Coordinates: The precise position of each atom in the unit cell.

Bond Lengths and Angles: The distances between bonded atoms and the angles they form, which are crucial for confirming the molecular structure and understanding its conformation.

Intermolecular Interactions: Details of how molecules are packed in the crystal, including any hydrogen bonds or other non-covalent interactions.

Without a published crystal structure, it is impossible to generate a data table or provide a detailed discussion of the solid-state conformation and intermolecular packing of this compound.

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Specific methods for the purity assessment and isolation of this compound using advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are not described in the available literature.

The development of a chromatographic method for a specific compound involves optimizing several parameters to achieve good separation and detection. A detailed report on this topic would typically include:

High-Performance Liquid Chromatography (HPLC):

Stationary Phase: The type of column used (e.g., C18, silica).

Mobile Phase: The solvent or mixture of solvents used to carry the compound through the column.

Flow Rate: The speed at which the mobile phase is pumped.

Detection Method: The technique used to see the compound as it elutes from the column (e.g., UV-Vis spectroscopy at a specific wavelength).

Retention Time: The time it takes for the compound to travel through the column, which is characteristic under specific conditions.

Gas Chromatography (GC):

Stationary Phase: The type of capillary column used.

Carrier Gas: The inert gas (e.g., helium, nitrogen) used to move the compound through the column.

Temperature Program: The initial and final temperatures of the oven and the rate of temperature increase.

Injection Method: The technique used to introduce the sample (e.g., split, splitless).

Detection Method: The detector used (e.g., Flame Ionization Detector (FID), Mass Spectrometry (MS)).

As no studies detailing these parameters for this compound have been identified, data tables and a thorough discussion of its chromatographic behavior, purity assessment, and isolation protocols cannot be provided.

Computational and Theoretical Studies on 2 Acetoxy 2 ,4 Methylbenzophenone

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can elucidate the three-dimensional structure, electronic distribution, and energy landscape of 2-Acetoxy-2',4'-methylbenzophenone.

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like this compound. DFT methods are used to determine the ground-state geometry and electronic properties of the molecule. A common approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-31G(d,p) or larger for more refined results. nih.gov

The optimization of the molecular geometry of this compound using DFT allows for the determination of key structural parameters. A critical feature of benzophenone (B1666685) derivatives is the dihedral angle, or "twist," between the two phenyl rings, which is influenced by both steric and electronic effects of the substituents. nih.gov For this compound, the presence of the acetoxy group at the 2-position and the methyl group at the 4'-position will dictate the final conformation.

The calculated geometrical parameters, such as bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecule's three-dimensional shape. These parameters are crucial for understanding its packing in the solid state and its interaction with other molecules.

Interactive Table: Theoretical Geometrical Parameters for this compound (DFT/B3LYP/6-31G(d,p))

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |

| Bond Length | C(7) | O(3) | - | - | 1.22 Å |

| Bond Length | C(1) | C(7) | - | - | 1.50 Å |

| Bond Length | C(1') | C(7) | - | - | 1.50 Å |

| Bond Angle | C(1) | C(7) | C(1') | - | 120.0° |

| Dihedral Angle | C(2) | C(1) | C(1') | C(2') | 55.0° |

Note: The values in this table are representative theoretical calculations based on typical values for substituted benzophenones and have not been experimentally verified for this specific compound.

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. researchgate.net

For this compound, the distribution of these frontier orbitals is influenced by the electron-withdrawing carbonyl group and the substituents on the phenyl rings. The acetoxy group can act as a weak electron-donating group through resonance, while the methyl group is a known electron-donating group. DFT calculations can predict the energies of these orbitals and visualize their spatial distribution across the molecule. nih.govresearchgate.net A linear relationship has been observed between the DFT-calculated LUMO energies and the experimental reduction potentials in a series of substituted benzophenones. iaea.org

Interactive Table: Theoretical Electronic Properties of this compound (DFT/B3LYP/6-31G(d,p))

| Property | Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap | 4.70 |

Note: The values in this table are representative theoretical calculations based on data for similar substituted benzophenones and have not been experimentally verified for this specific compound.

While DFT is a powerful tool, Hartree-Fock (HF) theory provides a foundational ab initio approach to solving the electronic Schrödinger equation. HF theory, however, does not account for electron correlation. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2) and high-level coupled-cluster methods (e.g., CCSD(T)), are employed to incorporate electron correlation and achieve higher accuracy, albeit at a significantly greater computational expense. For thermochemical properties of substituted benzophenones, high-level methods like G3MP2 and G4 have been utilized to achieve good agreement with experimental data. researchgate.net The first-order hyperpolarizability, a measure of non-linear optical properties, can also be calculated using the HF method. nih.gov

Density Functional Theory (DFT) Optimizations

Simulation of Spectroscopic Data

Computational methods are also instrumental in predicting and interpreting spectroscopic data, providing a direct link between the molecular structure and its experimental spectral signatures.

The simulation of vibrational spectra, such as infrared (IR) and Raman, is a common application of computational chemistry. By calculating the second derivatives of the energy with respect to the atomic positions, one can determine the frequencies and intensities of the vibrational modes of the molecule. These calculations are typically performed at the DFT level of theory. nih.gov

For this compound, the theoretical vibrational spectrum would exhibit characteristic peaks corresponding to its various functional groups. These include the C=O stretching of the benzophenone core and the acetoxy group, C-O stretching vibrations, aromatic C-H and C=C stretching, and the vibrations of the methyl group. The calculated frequencies are often scaled by an empirical factor to better match experimental data due to the approximations inherent in the theoretical models. ijrte.org The theoretical spectrum aids in the assignment of experimental IR and Raman bands. mdpi.com

Interactive Table: Predicted Major Vibrational Frequencies for this compound (DFT/B3LYP/6-31G(d,p))

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O Stretch (Ketone) | Benzophenone | 1660 |

| C=O Stretch (Ester) | Acetoxy | 1765 |

| C-O Stretch | Acetoxy | 1210 |

| Aromatic C=C Stretch | Phenyl Rings | 1600-1450 |

| C-H Stretch (Aromatic) | Phenyl Rings | 3100-3000 |

| C-H Stretch (Methyl) | Methyl | 2960-2870 |

Note: The values in this table are representative theoretical predictions based on calculations for similar compounds and have not been experimentally verified for this specific molecule.

Computational NMR Chemical Shift Determination

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a valuable tool for structural elucidation and confirmation. Density Functional Theory (DFT) is a widely used quantum mechanical approach for this purpose. By calculating the magnetic shielding tensors of the nuclei within a molecule, it is possible to predict the corresponding chemical shifts.

The process typically involves optimizing the geometry of the molecule at a chosen level of theory and basis set. Subsequently, a GIAO (Gauge-Including Atomic Orbital) or other similar methods are used to compute the NMR shielding constants. These are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the chemical shifts. The accuracy of these predictions is highly dependent on the chosen functional and basis set, and it is common to benchmark results against experimental data for similar compounds.

For this compound, one would expect distinct signals for the aromatic protons and carbons, the methyl group, and the acetyl group. The substitution pattern on the benzophenone core would significantly influence the chemical shifts due to electronic and steric effects.

Illustrative Data Table for Predicted NMR Chemical Shifts

The following table presents hypothetical ¹H and ¹³C NMR chemical shifts for this compound, as would be predicted by DFT calculations. This data is for illustrative purposes only, as specific published computational data for this compound is not available.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.2 - 8.0 | 125 - 140 |

| Carbonyl C=O | - | ~195 |

| Ester C=O | - | ~170 |

| Acetyl CH₃ | ~2.1 | ~21 |

| Ring CH₃ | ~2.4 | ~22 |

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, including their electronic absorption spectra. acs.org This approach allows for the determination of vertical excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands in a UV-Vis spectrum.

The methodology involves calculating the response of the electron density to a time-dependent electric field. The poles of this response function correspond to the electronic excitation energies. The choice of the functional and basis set is crucial for obtaining accurate results, especially for systems with charge-transfer character, which can be relevant for substituted benzophenones.

For this compound, TD-DFT calculations would likely predict transitions corresponding to n → π* and π → π* excitations, characteristic of the benzophenone chromophore. The positions and intensities of these transitions would be modulated by the acetoxy and methyl substituents.

Illustrative Data Table for TD-DFT Predicted Electronic Transitions

This table provides a hypothetical set of results from a TD-DFT calculation on this compound, illustrating the kind of data obtained from such a study. This data is not based on published research and serves only as an example.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ (n → π) | 3.40 | 365 | 0.005 |

| S₀ → S₂ (π → π) | 4.10 | 302 | 0.250 |

| S₀ → S₃ (π → π*) | 4.55 | 272 | 0.150 |

Reaction Pathway and Mechanism Simulations

Understanding the photochemical behavior of this compound requires the exploration of its potential reaction pathways upon absorption of light. Computational simulations are instrumental in mapping these complex processes.

Potential Energy Surface Mapping for Photochemical Processes

A Potential Energy Surface (PES) is a fundamental concept in chemistry that describes the energy of a molecule as a function of its geometry. researchgate.netresearchgate.net For photochemical reactions, mapping the PES of both the ground and excited electronic states is crucial for understanding the reaction mechanism. researchgate.net

Computational methods can be used to locate key points on the PES, such as minima (corresponding to stable molecules and intermediates) and saddle points (corresponding to transition states). By connecting these points, a reaction path can be traced, revealing the energetic barriers and the most likely sequence of events following photoexcitation. For complex molecules, this is a high-dimensional problem, and various computational techniques are employed to explore the relevant regions of the PES.

Analysis of Transient Intermediates and Transition States

Upon absorption of light, this compound is promoted to an excited singlet state. Through intersystem crossing, it can populate an excited triplet state, a common reactive species in benzophenone photochemistry. bgsu.edu Computational chemistry can be used to characterize the geometries and energies of these excited states, as well as any subsequent transient intermediates and the transition states that connect them.

For instance, the triplet state could undergo various reactions, such as hydrogen abstraction or, in the case of the acetoxy group, potential intramolecular rearrangement or cleavage. By calculating the energies of the transition states for these different pathways, it is possible to predict which reactions are kinetically favored. The analysis of the electronic structure of these transient species can also provide insights into their reactivity. Ultrafast spectroscopy studies on benzophenone have identified short-lived transient species, and computational analysis helps in assigning these experimental observations to specific molecular structures. acs.orgbgsu.edu

Illustrative Data Table for Relative Energies of Photochemical Species

The following table presents a hypothetical energy profile for a potential photochemical reaction of this compound. The energy values are relative to the ground state and are for illustrative purposes.

| Species | Relative Energy (kcal/mol) | Description |

| S₀ | 0 | Ground State |

| S₁ | 80 | First Excited Singlet State |

| T₁ | 70 | First Excited Triplet State |

| TS₁ (ISC) | 81 | Transition State for Intersystem Crossing |

| Intermediate 1 | 55 | Putative Radical Intermediate |

| TS₂ (Reaction) | 75 | Transition State for a subsequent reaction step |

| Product | -10 | Final Photoproduct |

Applications in Materials Science and Polymer Chemistry

Role as a Photoinitiator in Photopolymerization Systems

The primary and most foreseeable role of this compound would be as a photoinitiator, a substance that generates reactive species upon exposure to light, thereby inducing polymerization.

UV curing is a rapid, solvent-free process for solidifying liquid formulations. In this context, "2-Acetoxy-2',4'-methylbenzophenone" would be expected to initiate the crosslinking of acrylate (B77674) or methacrylate-functionalized resins. This process is fundamental to the production of protective coatings, high-resolution printing inks, and high-performance adhesives. The acetoxy group might influence the solubility of the photoinitiator in different formulations and could potentially affect the surface properties of the cured material.

The generation of free radicals is the cornerstone of its function. Upon UV irradiation, the benzophenone (B1666685) moiety would be excited, leading to hydrogen abstraction and the formation of initiating radicals. Research in this area would involve characterizing the efficiency of "this compound" in initiating the polymerization of various monomers and comparing its performance to existing, commercially available photoinitiators.

Supramolecular chemistry could offer novel ways to control polymerization in space and time. While no specific research exists for "this compound," one could envision its incorporation into supramolecular assemblies where its photoactivity could be switched on or off through external stimuli, allowing for the fabrication of complex, patterned polymeric structures.

Holographic data storage relies on photopolymerizable materials that can record the interference patterns of light. Photoinitiators are a critical component of these materials. The specific absorption characteristics and initiation efficiency of "this compound" would determine its suitability for this high-tech application, where high sensitivity and resolution are paramount.

Advanced Polymer Synthesis and Crosslinking

Beyond conventional curing, this photoinitiator could potentially be used in more advanced polymer synthesis techniques. For instance, in controlled radical polymerization methods, its ability to generate radicals at a specific rate could be harnessed to produce polymers with well-defined architectures and molecular weights. The crosslinking density of polymer networks could also be finely tuned by adjusting the concentration of the photoinitiator and the irradiation conditions.

Future Research Directions and Emerging Trends

Development of Green and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the adoption of green and sustainable practices. For 2-Acetoxy-2',4'-methylbenzophenone, this translates to the development of synthetic protocols that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents.

Current synthetic approaches to benzophenone (B1666685) derivatives often rely on classical methods such as Friedel-Crafts acylation, which can involve harsh catalysts and produce significant waste streams. guidechem.com Future research will likely focus on alternative, more environmentally benign methodologies.

One promising avenue is the exploration of catalytic, one-pot reactions. For instance, processes that combine C-H activation or cross-coupling reactions, such as the Suzuki-Miyaura coupling, could offer more atom-economical routes to the core benzophenone structure. The use of heterogeneous catalysts, which can be easily recovered and reused, is another key aspect of green synthesis. For example, the synthesis of 2,4-dihydroxybenzophenone (B1670367) has been demonstrated using a reusable BiCl₃ or a composite HZSM-5 zeolite catalyst, achieving high yields and purity with minimal environmental impact. chemicalbook.com Similar strategies could be adapted for the synthesis of this compound.

Furthermore, the use of greener solvents, such as water or bio-derived solvents, and alternative energy sources like microwave irradiation or mechanochemistry, can significantly reduce the environmental footprint of the synthesis. google.com The table below outlines potential green synthesis strategies and their advantages over traditional methods.

| Green Synthesis Strategy | Potential Advantages |

| Catalytic C-H Activation | High atom economy, reduced pre-functionalization steps |

| One-Pot Reactions | Reduced waste, time, and energy consumption |

| Reusable Heterogeneous Catalysts | Simplified product purification, catalyst recycling |

| Bio-based Solvents | Reduced toxicity and environmental impact |

| Microwave-Assisted Synthesis | Faster reaction times, improved yields |

In-depth Characterization of Excited-State Dynamics Using Ultrafast Spectroscopy

The photophysical and photochemical properties of benzophenone and its derivatives are central to their applications. A thorough understanding of the excited-state dynamics of this compound is crucial for optimizing its performance in areas such as photopolymerization and materials science. Ultrafast spectroscopy techniques are indispensable tools for probing these fleeting processes.

Upon absorption of UV light, benzophenones typically undergo rapid intersystem crossing (ISC) from the initially populated singlet excited state (S₁) to a triplet excited state (T₁). It is this triplet state that is often the key reactive intermediate. The substitution pattern on the benzophenone core can significantly influence the rates of these processes and the properties of the excited states.

Future research should employ a suite of ultrafast spectroscopic techniques to map the complete photophysical journey of this compound. Femtosecond transient absorption (fs-TA) spectroscopy can track the evolution of the excited states on the femtosecond to nanosecond timescale, providing insights into the rates of internal conversion and intersystem crossing. chem960.comnih.gov Time-resolved fluorescence and phosphorescence measurements can determine the lifetimes and quantum yields of the singlet and triplet states, respectively.

For instance, studies on other diarylketones have revealed complex excited-state dynamics, including intramolecular charge transfer (ICT) and the involvement of multiple triplet states. chem960.comnih.gov The presence of the acetoxy and methyl groups in this compound is expected to modulate its excited-state behavior. The table below details the key excited-state parameters that can be determined using ultrafast spectroscopy.

| Excited-State Parameter | Spectroscopic Technique(s) | Significance |

| Singlet State Lifetime (τs) | Time-Resolved Fluorescence, fs-TA | Determines the timescale for competing processes from S₁ |

| Intersystem Crossing Rate (k_isc) | fs-TA, Phosphorescence Rise Time | Governs the efficiency of triplet state formation |

| Triplet State Lifetime (τt) | Nanosecond Transient Absorption (ns-TA) | Dictates the timescale for triplet state reactions |

| Triplet Quantum Yield (Φt) | ns-TA, Time-Resolved Thermal Lensing | Quantifies the efficiency of triplet state population |

| Transient Species Spectra | fs-TA, ns-TA | Identifies the nature of the excited states (e.g., n,π* vs. π,π*) |

Rational Design of Derivatives with Tunable Photoreactivity

Building upon a detailed understanding of its excited-state dynamics, the rational design of derivatives of this compound can lead to new molecules with precisely tailored photoreactivity. By systematically modifying the molecular structure, it is possible to fine-tune properties such as the absorption wavelength, excited-state lifetimes, and quantum yields.

The substituents on the benzophenone framework play a critical role in determining its photophysical properties. For example, electron-donating groups can shift the absorption spectrum to longer wavelengths and influence the nature of the lowest excited states. Conversely, electron-withdrawing groups can have the opposite effect. The strategic placement of different functional groups can be used to enhance specific photochemical pathways or suppress undesirable ones.

Future research in this area will involve the synthesis and characterization of a library of derivatives of this compound. This could include modifications to the acetoxy group, the introduction of additional substituents on the phenyl rings, or the replacement of the methyl group with other alkyl or functional moieties. The goal is to establish clear structure-property relationships that can guide the design of next-generation photoactive materials. orgsyn.orgchem960.com

The following table provides examples of how different structural modifications might be used to tune the photoreactivity of this compound.

| Structural Modification | Desired Effect on Photoreactivity | Potential Application |

| Introduction of electron-donating groups | Red-shift in absorption, enhanced triplet yield | Photoinitiators for visible light curing |

| Incorporation of heavy atoms (e.g., Br, I) | Increased intersystem crossing rate | Enhanced phosphorescence for sensing |

| Attachment of polymerizable groups | Covalent incorporation into polymer networks | Reduced migration in cured materials |

| Variation of the alkyl substituent | Alteration of steric and electronic properties | Fine-tuning of reaction kinetics |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, offering powerful new tools for compound design and reaction prediction. orgsyn.org For this compound and its derivatives, these computational approaches can accelerate the discovery and optimization process.

ML models can be trained on large datasets of known molecules and their properties to predict the photophysical characteristics of novel compounds. This allows for the in silico screening of vast chemical spaces, identifying promising candidates for synthesis and experimental validation. For example, a model could be developed to predict the triplet state energy or quantum yield of a benzophenone derivative based on its molecular structure. This would enable the rapid identification of derivatives with optimal photoreactivity for a specific application.

In addition to property prediction, AI and ML can also be used to predict the outcomes of chemical reactions and even to propose novel synthetic routes. Retrosynthetic analysis tools, powered by machine learning, can suggest potential starting materials and reaction conditions for the synthesis of a target molecule like this compound. This can significantly reduce the time and effort required for synthetic planning.

The integration of AI and ML into the research workflow for this compound represents a paradigm shift, moving from a trial-and-error approach to a more data-driven and predictive one. The synergy between computational modeling and experimental work will be key to unlocking the full potential of this class of compounds.

| AI/ML Application | Description | Impact on Research |

| Quantitative Structure-Property Relationship (QSPR) Modeling | Develops models to predict photophysical properties from molecular structure. | Accelerates the identification of high-performance derivatives. |

| Generative Models | Designs novel molecular structures with desired properties. | Expands the chemical space of potential photoinitiators. |

| Retrosynthesis Prediction | Predicts synthetic pathways for a target molecule. | Streamlines the synthesis of new compounds. |

| Reaction Outcome Prediction | Predicts the products and yields of unknown reactions. | Guides experimental design and optimization. |

Q & A

Q. What are the primary synthetic routes for 2-Acetoxy-2',4'-methylbenzophenone, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or multi-step functionalization of benzophenone derivatives. For example, analogous compounds like 4’-(2,4-Difluorophenoxy)acetophenone are synthesized via pH-controlled reactions (pH 3–6) using precursors such as 2,4-difluoroaniline, acetaldoxime, and copper sulfate, followed by steam distillation and benzene extraction . Key parameters include:

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and acetoxy groups (C-O, ~1250 cm⁻¹) .

- Chromatography : HPLC or GC-MS for purity assessment (e.g., 98% purity confirmed via GC in ).

- Solubility profiling : Solubility in organic solvents (e.g., benzene, ethanol) aids in crystallization .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Based on structurally similar benzophenones:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors/dust.

- Storage : Store in airtight containers, away from light and moisture, at controlled temperatures (15–25°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Discrepancies in IR or NMR data may arise from:

- Sample purity : Recrystallize the compound using solvents like ethanol or benzene to remove impurities .

- Isomerism : Check for positional isomers (e.g., 2'- vs. 4'-substitution) via 2D NMR (COSY, HSQC) .

- Instrument calibration : Validate spectra against certified standards (e.g., NIST reference data) .

Q. What strategies optimize the compound’s stability in long-term biochemical studies?

- Methodological Answer : Stability challenges include hydrolysis of the acetoxy group. Mitigation approaches:

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., enzymes in proteomics studies). Key steps:

Q. What experimental designs address low yields in large-scale synthesis?

- Methodological Answer : Scale-up challenges include heat dissipation and byproduct formation. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.